molecular formula C14H15NO5 B3318565 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid CAS No. 100711-68-0

1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid

Cat. No.: B3318565
CAS No.: 100711-68-0
M. Wt: 277.27 g/mol
InChI Key: IBZDRDHRFDYPTQ-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a benzyloxycarbonyl group attached to the piperidine ring, which also contains a carboxylic acid and a ketone functional group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives.

    Protection of Functional Groups: The benzyloxycarbonyl group is introduced to protect the amine functionality of the piperidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

    Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis reactions, often using acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the amine functionality, allowing selective reactions at other positions on the molecule. The ketone and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position instead of the 2-position.

    1-((Benzyloxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid: This compound has a hydroxyl group instead of a ketone group at the 5-position.

    1-((Benzyloxy)carbonyl)-5-aminopiperidine-2-carboxylic acid: This compound has an amino group instead of a ketone group at the 5-position.

Properties

IUPAC Name

5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-11-6-7-12(13(17)18)15(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZDRDHRFDYPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid
Reactant of Route 6
1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid

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